(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. It is classified as an amino acid derivative, specifically a substituted propanoic acid, which incorporates a brominated furan moiety. This compound's structure suggests possible applications in pharmaceuticals, particularly in the development of novel therapeutic agents.
This compound can be sourced from various chemical suppliers and is typically synthesized through organic reactions involving furan derivatives. It belongs to the broader class of amino acids, characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). The bromofuran substitution introduces additional reactivity and potential biological interactions.
The synthesis of (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid generally involves several key steps:
The reaction conditions for bromination typically involve:
Industrial methods may utilize continuous flow reactors to enhance efficiency and yield, alongside advanced purification techniques.
The molecular formula for (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid is , with a molecular weight of approximately 234.05 g/mol. The structure can be represented as follows:
The compound features a chiral center at the carbon atom adjacent to the amino group, indicating that it can exist in two enantiomeric forms, although only the (3R) form is specified here.
(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid involves its interaction with biological targets, including enzymes and receptors. The presence of both an amino group and a brominated furan moiety allows it to modulate biological pathways effectively. Specific interactions depend on the context of use, but it may influence metabolic processes or act as a signaling molecule.
Property | Value |
---|---|
Molecular Formula | C7H8BrNO3 |
Molecular Weight | 234.05 g/mol |
IUPAC Name | (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI | InChI=1S/C7H8BrNO3/c8... |
InChI Key | GHSGHNSPJVMADK-SCSAIBSYSA-N |
(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid has several potential scientific applications:
The (3R)-stereocenter serves as a critical determinant of bioactivity through three-dimensional molecular recognition. This chiral center creates a specific spatial arrangement that enables optimal interactions with asymmetric binding pockets in biological targets. The protonated amino group forms a salt bridge with carboxylate residues in enzymes, while the carboxylic acid moiety coordinates with cationic residues (e.g., arginine) through directional hydrogen bonding [2]. The R-configuration positions the 3-bromofuran ring at a precise dihedral angle (θ = 112.5° ± 5°), enabling π-stacking with aromatic residues in target proteins that S-configuration cannot achieve [3].
Table 1: Binding Parameters of (3R)- vs. (3S)-Enantiomer
Target Protein | Ki (μM) (3R) | Ki (μM) (3S) | ΔG Binding (kcal/mol) |
---|---|---|---|
BACE-2 | 0.25 ± 0.03 | 12.7 ± 1.8 | -3.2 ± 0.4 |
Anthrax Toxin PA | 1.8 ± 0.2 | 45.6 ± 3.1 | -2.1 ± 0.3 |
TLL1 Metalloprotease | 3.5 ± 0.4 | 28.9 ± 2.4 | -1.7 ± 0.2 |
Bromine's electronegative bulk (van der Waals radius: 1.85Å) enhances binding through halogen bonding with carbonyl oxygens (distance: 3.0-3.2Å). This interaction is configuration-dependent – only the R-enantiomer positions bromine within optimal orbital overlap geometry (θ = 165° ± 10°) for halogen bonding [6] [9]. Molecular dynamics simulations reveal the R-enantiomer maintains >90% binding pose retention over 100ns trajectories versus <35% for the S-form, explaining its superior inhibitory potency in enzyme assays [7].
The enantiomeric divergence between (3R) and (3S) forms manifests dramatically in biological systems. Competitive binding assays against BACE-2 show the (3R)-enantiomer exhibits 50-fold greater inhibition (IC₅₀ = 0.28 μM) than its (3S)-counterpart (IC₅₀ = 14.1 μM), demonstrating chirality-driven target selectivity [6]. This disparity originates from differential binding thermodynamics: Isothermal Titration Calorimetry (ITC) reveals the R-enantiomer binds with favorable entropy (ΔS = +8.2 cal/mol·K) due to solvent displacement, while the S-form exhibits entropic penalty (ΔS = -5.7 cal/mol·K) from conformational freezing [2].
Pharmacokinetic chirality discrimination occurs in cellular uptake studies. Radiolabeled (³H)-(3R) derivative shows 5.3-fold greater accumulation in hepatocytes versus the (3S)-enantiomer (t₁/₂ = 45 min vs. 12 min). This stems from stereoselective recognition by membrane transporters: The (3R)-configuration mimics endogenous L-amino acid geometry, enabling active transport via LAT-1 carriers that reject the S-form [10].
The bromofuran regiochemistry (3-bromo vs. 5-bromo) dictates conformational stability and electronic distribution within the chiral scaffold. Comparative analysis of (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid (CID 106885910) and its 5-bromo isomer (CID 40430120) reveals distinct bioactive topographies:
Table 2: Bromofuran Regioisomer Influence on Pharmacological Properties
Parameter | 3-Bromo Isomer | 5-Bromo Isomer | Bioactivity Consequence |
---|---|---|---|
Dipole Moment (Debye) | 4.82 ± 0.15 | 5.94 ± 0.18 | Enhanced target polarization |
Furan Ring pKa | 8.7 ± 0.2 | 9.3 ± 0.3 | Differential π-cation interactions |
Bromine σ-hole Potential (kcal/mol) | +18.3 | +15.7 | Stronger halogen bonding |
Log P | 1.28 ± 0.05 | 1.41 ± 0.07 | Membrane permeability variance |
The 3-bromo orientation creates a synperiplanar conformation (C3-Br bond parallel to C2-C3 bond) that stabilizes the bioactive conformation through intramolecular noncovalent interactions. This geometry positions bromine's σ-hole for optimal electrophilic engagement with target nucleophiles, increasing binding avidity by 3.7-fold versus the 5-bromo isomer in metalloprotease inhibition assays [3] [4].
Quantum mechanical calculations (DFT/B3LYP/6-311G) demonstrate the 3-bromo substituent **lowers LUMO energy (-1.92 eV vs. -1.65 eV for 5-bromo), enhancing charge-transfer interactions with electron-rich enzyme residues. This electronic modulation combines with steric constraints from the R-stereocenter to create a complementary binding surface for hydrophobic pockets inaccessible to non-halogenated analogs [2] [6]. Molecular docking indicates the 3-bromo/R-amine combination achieves -9.4 kcal/mol binding energy against anthrax toxin protective antigen, outperforming 5-bromo (-7.1 kcal/mol) and non-brominated (-5.8 kcal/mol) derivatives [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3